Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A novel strategy for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, which are biologically important, was demonstrated through a metal-free synthesis approach involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the efficient construction of the triazolopyrimidine skeleton, featuring short reaction times and high yields, potentially applicable to derivatives including the compound (Zheng et al., 2014).
Chemical Reactions and Derivatives
Research into the reactions of methyl 4-hetaryl-2,4-dioxobutanoates with a mixture of aminoazole and aromatic aldehyde led to the synthesis of methyl 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and methyl 6-acyl-7-aryl-4,7dihydrotriazolo[1,5-a]pyrimidine-5-carboxylates. Such studies contribute to understanding how the structure of heterocyclic amine affects the direction of these reactions, which is relevant for synthesizing compounds like Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Gein et al., 2008).
Potential Antimicrobial and Antitumor Activities
Investigations into the synthesis of new thiophene-based heterocycles, including pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine, and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives, incorporating a thiophene moiety, have highlighted the potential antimicrobial activity of such compounds. While specific to thiophene derivatives, this research underscores the broader interest in assessing similar structures, like the compound , for their biological activities (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
It’s known that triazolo[1,5-a]pyrimidines, due to their structural similarities to nucleic bases, may act as metabolites and therefore can be useful as antiviral and antitumor agents . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation. Inhibition of this pathway can lead to alterations in cell cycle progression and induction of apoptosis .
Pharmacokinetics
The molecular weight of a similar compound, 1,2,4-triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is 1501380 , which is within the optimal range for oral bioavailability.
Result of Action
Compounds with similar structures have shown significant inhibitory activity with ic50 values in the nanomolar range . They have also shown superior cytotoxic activities against various cell lines .
Action Environment
The synthesis of similar compounds has been achieved under microwave conditions , suggesting that the synthesis process can be influenced by specific environmental conditions.
Biochemical Analysis
Biochemical Properties
Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, like other triazolopyrimidines, is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Triazolopyrimidines have been reported to exhibit a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
benzyl 5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-16(18(25)26-11-14-7-3-2-4-8-14)17(15-9-5-6-10-20-15)24-19(23-13)21-12-22-24/h2-10,12,17H,11H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRVBEWSSHQGRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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